molecular formula C50H99NO9 B1252601 1-O-(alpha-D-glucosyl)-N-hexacosanoylphytosphingosine

1-O-(alpha-D-glucosyl)-N-hexacosanoylphytosphingosine

Cat. No. B1252601
M. Wt: 858.3 g/mol
InChI Key: VQFKFAKEUMHBLV-SMEVVEOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-(alpha-D-glucosyl)-N-hexacosanoylphytosphingosine is a glycophytoceramide having an alpha-D-glucosyl residue at the O-1 position and a hexacosanoyl group attached to the nitrogen. It has a role as an antigen.

Scientific Research Applications

1. Enzymatic Catalysis and Mechanisms

Alpha-glucan phosphorylases, crucial in glucosyl transfer reactions, use similar compounds to 1-O-(alpha-D-glucosyl)-N-hexacosanoylphytosphingosine for catalysis. These enzymes, found in various organisms like rabbits, potatoes, and E. coli, demonstrate the role of this compound in biochemical reactions (Klein, Palm, & Helmreich, 1982).

2. Glycosylation and Enzyme Inhibition

Research on glucosidase inhibitors highlights the significance of compounds like 1-O-(alpha-D-glucosyl)-N-hexacosanoylphytosphingosine in inhibiting glycosylation processes. This is particularly evident in the study of alpha 1-proteinase inhibitor and alpha 1-acid glycoprotein glycosylation (Gross, Tran-Thi, Schwarz, Elbein, Decker, & Heinrich, 1986).

3. Glycosyltransferase Reactions

Studies on sucrose 6-alpha-D-glucosyltransferase from Streptococcus sobrinus provide insights into the role of compounds structurally similar to 1-O-(alpha-D-glucosyl)-N-hexacosanoylphytosphingosine in glycosyltransferase reactions, crucial for various biochemical processes (Mooser & Iwaoka, 1989).

4. Glycolipid Structure Analysis

Investigations into the structure of glycosphingolipids, including glucosylceramides, reveal the importance of 1-O-(alpha-D-glucosyl)-N-hexacosanoylphytosphingosine-like compounds in determining the structural and functional properties of these essential biological molecules (Dąbrowski, Hanfland, & Egge, 1980).

5. Fungal Glycosphingolipids

Studies on fungal glycosylinositolphosphoceramides, similar in structure to 1-O-(alpha-D-glucosyl)-N-hexacosanoylphytosphingosine, provide understanding of their role in cell growth and fungal-host interactions, highlighting the biological significance of such compounds (Simenel, Coddeville, Delepierre, Latgé, & Fontaine, 2007).

properties

Molecular Formula

C50H99NO9

Molecular Weight

858.3 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide

InChI

InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42-,43+,44+,46-,47+,48-,49+,50-/m0/s1

InChI Key

VQFKFAKEUMHBLV-SMEVVEOQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O

synonyms

AGL 563
AGL-563
alpha-GlcCe

Origin of Product

United States

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